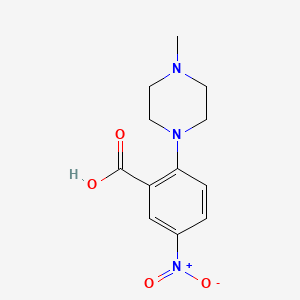
2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid is a chemical compound that features a piperazine ring substituted with a methyl group and a nitrobenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Piperazine Substitution: The nitrobenzoic acid is then reacted with 4-methylpiperazine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.
Substitution: Reagents such as sodium hydride and alkyl halides are often employed.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: 2-(4-methylpiperazin-1-yl)-5-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
Chemistry: In chemistry, 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its piperazine moiety is known to interact with biological targets, making it a useful tool in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structure can be modified to develop new therapeutic agents with improved efficacy and reduced side effects.
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The nitro group may also participate in redox reactions, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.
類似化合物との比較
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: This compound shares the piperazine moiety but has a different aromatic ring, leading to distinct chemical properties and applications.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Similar in structure but with a different substitution pattern, affecting its reactivity and use.
Uniqueness: 2-(4-Methylpiperazin-1-yl)-5-nitrobenzoic acid is unique due to the presence of both a nitro group and a piperazine ring. This combination allows for diverse chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)11-3-2-9(15(18)19)8-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCIVEKJLFSWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














